Cas no 94832-15-2 (O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine)

O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine is a specialized hydroxylamine derivative featuring both nitro and trifluoromethyl substituents on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing groups, which enhance reactivity in nucleophilic and electrophilic transformations. The nitro group facilitates further functionalization, while the trifluoromethyl moiety contributes to stability and lipophilicity, making it valuable in the development of pharmaceuticals and agrochemicals. Its well-defined structure allows for precise modifications in heterocyclic synthesis and intermediates for bioactive molecules. The compound is typically handled under controlled conditions due to its potential sensitivity.
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine structure
94832-15-2 structure
Product Name:O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine
CAS No:94832-15-2
MF:C7H5F3N2O3
MW:222.121412038803
MDL:MFCD18070977
CID:752091
PubChem ID:11775706
Update Time:2025-06-23

O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(4-Nitro-2-(trifluoromethyl)phenyl)hydroxylamine
    • O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine
    • Hydroxylamine, O-[4-nitro-2-(trifluoromethyl)phenyl]-
    • Hydroxylamine,O-[4-nitro-2-(trifluoromethyl)phenyl]
    • TRA0025185
    • SY006738
    • AX8209286
    • AB0062936
    • O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine (ACI)
    • MFCD18070977
    • DTXSID00472349
    • AS-32430
    • ?O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine
    • KIEHAOBEQSYFRF-UHFFFAOYSA-N
    • SCHEMBL2202273
    • DB-080126
    • 94832-15-2
    • AKOS015888188
    • O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine
    • MDL: MFCD18070977
    • Inchi: 1S/C7H5F3N2O3/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)15-11/h1-3H,11H2
    • InChI Key: KIEHAOBEQSYFRF-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C(F)(F)F)C(ON)=CC=1)=O

Computed Properties

  • Exact Mass: 222.02500
  • Monoisotopic Mass: 222.02522651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.1
  • XLogP3: 1.9

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.521±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: No data available
  • Boiling Point: 296.0±40.0 °C at 760 mmHg
  • Flash Point: 132.8±27.3 °C
  • Solubility: Very slightly soluble (0.29 g/l) (25 º C),
  • PSA: 81.07000
  • LogP: 3.08960
  • Vapor Pressure: No data available

O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Security Information

O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt
Reference
Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolamines as p38 kinase inhibitors.
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  1 h, rt
Reference
Nitro(trifluoromethyl)phenylhydroxylamines as improved reagents for N-amination
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
Reference
O-Arylhdroxylamines
, Japan, , ,

Production Method 4

Reaction Conditions
Reference
Hydroxylamine derivatives and their use as plant growth factors
, France, , ,

O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Raw materials

O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Preparation Products

Additional information on O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine

O-4-Nitro-2-(Trifluoromethyl)Phenylhydroxylamine: A Comprehensive Overview

The compound with CAS No. 94832-15-2, commonly referred to as O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted phenyl ring containing both nitro and trifluoromethyl substituents. The presence of these groups imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.

O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine has been the subject of extensive research due to its potential in drug discovery, agrochemicals, and advanced materials. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents. The nitro group attached to the phenyl ring contributes to its strong electron-withdrawing properties, which enhance the reactivity of the hydroxylamine group. This makes it an ideal candidate for various nucleophilic substitution reactions and other transformations in organic synthesis.

The trifluoromethyl substituent further enhances the stability and selectivity of the compound, making it suitable for use in harsh chemical environments. This feature has been exploited in recent advancements in fluorine chemistry, where O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine serves as a key building block for constructing fluorinated pharmaceuticals and agrochemicals. Its ability to undergo selective fluorination reactions has been extensively documented in peer-reviewed journals, underscoring its importance in modern chemical synthesis.

In terms of synthesis, O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine can be prepared through a variety of methods, including nucleophilic aromatic substitution and hydroxylation reactions. Recent research has focused on optimizing these processes to improve yield and reduce costs. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the reaction kinetics while maintaining high product purity. Such advancements have made this compound more accessible for large-scale production and industrial applications.

The application of O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine extends beyond traditional chemical synthesis. It has been employed as a catalyst in various catalytic cycles, particularly in asymmetric synthesis and organocatalysis. Its ability to act as both a nucleophile and an electrophile makes it versatile in catalytic transformations, enabling the construction of complex molecular architectures with high enantioselectivity.

Recent studies have also explored the use of O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine in polymer chemistry. Its unique electronic properties make it an excellent candidate for designing advanced polymers with tailored functionalities, such as stimuli-responsive materials and high-performance adhesives. These applications highlight its potential in contributing to the development of next-generation materials science.

In conclusion, O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine (CAS No. 94832-15-2) is a multifaceted compound with a wide range of applications across various disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key molecule in modern chemical research and industrial development. As ongoing research continues to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.

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